BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols:
Cyclohexanecarboxylic Acid as a Flavoring
Agent

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cyclohexanecarboxylic acid

Cat. No.: B165962

Introduction

Cyclohexanecarboxylic acid (CHC), also known as hexahydrobenzoic acid, is a
monocarboxylic acid consisting of a cyclohexane ring substituted with a carboxy group.[1][2] It
is a naturally occurring compound found in various living organisms, from bacteria to humans.
[1][3] In the food industry, cyclohexanecarboxylic acid is utilized as a synthetic flavoring
ingredient.[2] It is categorized as a volatile organic compound and is generally recognized as
safe (GRAS) for its intended use.[2][4] This document provides detailed application notes and
protocols for researchers, scientists, and product development professionals on the use of
cyclohexanecarboxylic acid in the food industry.

Physicochemical Properties and Flavor Profile

Cyclohexanecarboxylic acid is a white crystalline solid with a distinct odor and taste profile,
making it a versatile ingredient for flavor creation.[2] Its flavor is generally described as acidic,
cheesy, and fruity.[1][3] More specifically, at a concentration of 5 ppm, it is noted for having
fruity, woody, and berry-like characteristics with green, dirty nuances.[2] The Joint FAO/WHO
Expert Committee on Food Additives (JECFA) describes it as a white solid with a rum, raisins,

fruity, and fatty sweet odor.[5]

Table 1: Physicochemical Properties and Flavor Descriptors of Cyclohexanecarboxylic Acid
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Property Value | Description Reference(s)
Hexahydrobenzoic acid,

Synonyms [11[2][3]
Carboxycyclohexane

CAS Number 98-89-5 [3][4]

FEMA Number 3531 [4][6]

JECFA Number 961 [41[6]

Molecular Formula C7H1202 [7]

Appearance White crystalline solid [2]
Melting Point 29-31 °C [8]
Boiling Point 232-233 °C [8]
Solubility Slightly soluble in water; 5171

soluble in organic solvents

Flavor Profile

Acidic, cheesy, fruity, woody,

berry-like

[1](21[3]

Odor Profile

Cheese-like, weak sour, rum,

raisins, fruity, fatty sweet

[21(51[7]

| Taste Threshold | Characteristics noted at 5 ppm [[2] |

Applications in the Food Industry

The unique flavor profile of cyclohexanecarboxylic acid allows for its application across

various food categories. Organic acids are frequently used in foods and beverages to act as

flavor enhancers, acidity regulators, and preservatives.[9]

» Dairy Products: Its cheesy and acidic notes make it suitable for enhancing flavors in

processed cheese, cheese-flavored snacks, and dairy-based dips.

e Beverages: In fruit-flavored beverages, it can contribute to a fuller, more complex flavor

profile, adding fruity and slightly woody notes.[10]
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» Confectionery: It can be used in hard candies, chewing gum, and fruit chews to impart
tartness and a unique fruity character.[11][12]

o Other Applications: It can also be used as a component in complex savory flavors, such as
those for sauces and dressings, where its acidic and slightly fatty notes can provide depth.

The usage level of cyclohexanecarboxylic acid should be determined based on the specific
food matrix and desired flavor intensity. As a starting point, evaluations should begin at or
below the reported taste threshold of 5 ppm.[2]

Regulatory and Safety Information

Cyclohexanecarboxylic acid has been evaluated by regulatory bodies and is considered safe
for use as a flavoring agent in food under the specified conditions.[5]

Table 2: Regulatory and Toxicological Summary

Parameter Information Reference(s)
FEMA GRAS Yes, FEMA No. 3531 [4][6]
JECFA Evaluation Yes, JECFA No. 961 [41[6]
Approved as a flavoring agent
FDA Status PP ) 949 [41[5]
or adjuvant

| Acute Oral Toxicity (LDso, rat) | 3265 mg/kg |[13] |

While generally safe for consumption as a flavoring agent, concentrated
cyclohexanecarboxylic acid can be an irritant and may cause serious eye injury.[5][13]
Standard laboratory safety protocols, including the use of protective eyewear and gloves,
should be followed when handling the pure substance.[14]

Experimental Protocols
Protocol 4.1: Sensory Evaluation by Quantitative
Descriptive Analysis (QDA)
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This protocol outlines the procedure for characterizing the sensory profile of
cyclohexanecarboxylic acid in a food base using QDA, a method that employs trained
panelists to identify and quantify sensory attributes.[15]

Objective: To develop a comprehensive flavor profile of cyclohexanecarboxylic acid at
various concentrations in a neutral food base (e.g., spring water).

Materials:
o Cyclohexanecarboxylic acid (food grade)
¢ Neutral food base (e.g., spring water, 5% sucrose solution)

» Reference standards for flavor attributes (e.g., isovaleric acid for "cheesy," ethyl butyrate for
"fruity,” citric acid for "sour")

o Sample cups with lids, coded with random 3-digit numbers
e Sensory evaluation booths with controlled lighting and ventilation
» Data collection software or ballots
Methodology:
o Panelist Selection and Training:
o Select 8-12 individuals based on their sensory acuity and ability to describe perceptions.

o Train the panel over several sessions to identify, describe, and scale the intensity of
various flavor attributes related to CHC.

e Lexicon Development:

o In a group session, have panelists taste various concentrations of CHC and reference
standards.

o Collaboratively develop a list of descriptive terms (lexicon) for the aroma and flavor
attributes of CHC. Each term should have a clear definition and a corresponding reference
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standard.

e Sample Preparation:

o Prepare solutions of cyclohexanecarboxylic acid in the chosen food base at three
concentrations (e.g., 3 ppm, 5 ppm, and 8 ppm).

o Prepare a "zero" sample containing only the food base.

o Portion approximately 30 mL of each sample into coded cups. Samples should be
presented at a controlled temperature (e.g., room temperature).

o Evaluation Procedure:

[¢]

Panelists evaluate the samples individually in sensory booths.

[¢]

The presentation order of samples should be randomized for each panelist.

[e]

Panelists rate the intensity of each attribute from the developed lexicon on a 15-point
unstructured line scale (anchored from "none" to "very high").

[e]

Panelists should rinse their mouths with purified water between samples.

e Data Analysis:

[¢]

Collect the intensity ratings from all panelists.

o

Analyze the data using Analysis of Variance (ANOVA) to determine significant differences
between samples for each attribute.

o

Use post-hoc tests (e.g., Tukey's HSD) to identify which sample concentrations differ.

[e]

Visualize the results using spider web plots or bar charts to represent the flavor profile of
each concentration.
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Workflow for Quantitative Descriptive Analysis.
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Protocol 4.2: Quantification in a Food Matrix by Gas
Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of cyclohexanecarboxylic acid
in a liquid food matrix (e.g., a beverage). The method involves solvent extraction, derivatization
to a volatile ester, and analysis by GC-MS.[16][17]

Objective: To accurately determine the concentration of cyclohexanecarboxylic acid in a food
sample.

Materials:

Food sample

 Internal Standard (IS): Heptanoic acid or other suitable carboxylic acid not present in the
sample.

o Extraction Solvent: Diethyl ether or ethyl acetate (GC grade).
» Derivatization Reagent: 14% Boron trifluoride in methanol (BFs-Methanol).
e Sodium sulfate (anhydrous)
e Saturated sodium chloride solution
o Calibration standards of cyclohexanecarboxylic acid methyl ester
e GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent).
Methodology:
o Sample Preparation and Extraction:
o Homogenize the liquid food sample.

o To 5 mL of the sample in a screw-cap tube, add a known amount of the internal standard
solution.
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o Acidify the sample to pH < 2 with hydrochloric acid to ensure CHC is in its protonated
form.

o Add 5 mL of diethyl ether, vortex for 2 minutes, and centrifuge (3000 rpm, 5 min).
o Transfer the organic (top) layer to a clean tube.
o Repeat the extraction twice more, combining the organic layers.

o Dry the combined extract by passing it through a small column of anhydrous sodium
sulfate.

Derivatization:

o Evaporate the solvent under a gentle stream of nitrogen to a volume of approximately 1
mL.

o Add 2 mL of BF3-Methanol reagent.

o Seal the tube tightly and heat at 60°C for 30 minutes to convert the carboxylic acids to
their methyl esters.

o Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of
hexane. Vortex and allow the layers to separate.

o Carefully transfer the hexane (top) layer containing the methyl esters to a GC vial.
GC-MS Analysis:

o Injection: 1 pL, splitless mode.

o Carrier Gas: Helium at a constant flow of 1.0 mL/min.

o Oven Program: Initial temperature 60°C for 2 min, ramp at 10°C/min to 250°C, hold for 5
min.

o MS Detection: Operate in electron ionization (El) mode. Use Selected lon Monitoring
(SIM) for quantification. Monitor characteristic ions for cyclohexanecarboxylic acid
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methyl ester and the internal standard methyl ester.

e Quantification:

o Prepare a calibration curve by derivatizing and analyzing standard solutions of
cyclohexanecarboxylic acid with the same fixed amount of internal standard.

o Plot the ratio of the peak area of the analyte to the peak area of the internal standard
against the concentration of the analyte.

o Calculate the concentration of cyclohexanecarboxylic acid in the sample using the
regression equation from the calibration curve.
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Workflow for GC-MS Quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b165962#cyclohexanecarboxylic-acid-as-
a-flavoring-agent-in-food-industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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